molecular formula C9H10F3N3O2 B14923145 morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone

morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B14923145
M. Wt: 249.19 g/mol
InChI Key: BYWFTVKFRYQYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone is an organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring and a pyrazole ring, both of which are known for their significant roles in medicinal chemistry. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with sulfuric acid.

    Coupling Reaction: The final step involves coupling the morpholine and pyrazole rings using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the target.

Molecular Targets and Pathways

    Enzymes: Inhibition of kinases and proteases.

    Receptors: Modulation of G-protein coupled receptors (GPCRs) and ion channels.

    Pathways: Involvement in signaling pathways like MAPK and PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

  • Morpholin-4-yl-(1,2,2-trimethyl-3-(morpholine-4-carbonyl)-cyclopentyl)-methanone
  • 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
  • 4-Morpholin-4-yl-2-(trifluoromethyl)aniline

Uniqueness

Morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone stands out due to its unique combination of a morpholine ring and a trifluoromethyl-substituted pyrazole ring. This structure imparts enhanced stability, bioavailability, and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10F3N3O2

Molecular Weight

249.19 g/mol

IUPAC Name

morpholin-4-yl-[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone

InChI

InChI=1S/C9H10F3N3O2/c10-9(11,12)7-6(5-13-14-7)8(16)15-1-3-17-4-2-15/h5H,1-4H2,(H,13,14)

InChI Key

BYWFTVKFRYQYTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(NN=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.